molecular formula C15H16FN3O2 B2584381 2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid CAS No. 1775441-62-7

2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid

Cat. No. B2584381
CAS RN: 1775441-62-7
M. Wt: 289.31
InChI Key: HHCCBJOPPSYFGM-UHFFFAOYSA-N
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Description

The compound “2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid” is an organic compound . It belongs to the class of compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions . For example, 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques . The compound has a benzamide moiety that is N-linked to a benzyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .


Physical And Chemical Properties Analysis

Amino acids, which are similar compounds, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Stereochemistry and Catabolism

  • The study of stereochemistry in catabolism processes for DNA base thymine and anticancer drugs like 5-fluorouracil reveals the importance of understanding molecular interactions and transformations, which can aid in the development of more effective therapeutic agents (Gani, Hitchcock, & Young, 1985).

Fluoro-β-Amino Acid Derivatives

  • The preparation and incorporation of fluoro-β-amino acid residues into pyrimidinones and cyclic β-peptides offer insights into creating compounds with potential pharmacological applications, showcasing the versatility of fluoro-substituted compounds in drug design (Yoshinari et al., 2011).

Antitumor Activities

  • Novel pyrimidine derivatives demonstrate significant antitumor activities, highlighting the potential of fluorine-substituted compounds in cancer treatment. Such studies are crucial for developing new chemotherapeutic agents with improved efficacy and specificity (Raić-Malić et al., 2000).

Chemical Synthesis Techniques

  • Innovations in synthetic methodologies, such as the metal-free, acid-catalyzed synthesis of anthranilic acid derivatives, are fundamental for advancing chemical synthesis, offering efficient routes to complex molecules (Culf et al., 2015).

Radiopharmaceuticals

  • The development of prosthetic groups for radiolabeling, like [18F]FBEM, is crucial for enhancing diagnostic imaging techniques, particularly in detecting and monitoring diseases such as cancer (Kiesewetter et al., 2011).

Analytical Applications

  • The design of reagents for the ultrasensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection exemplifies the application of fluorine-containing compounds in improving analytical methods for biological and chemical analysis (Liu et al., 1991).

Mechanism of Action

The mechanism of action of similar compounds is often related to their ability to interact with biological receptors . For example, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards of the compound can be determined by referring to its Material Safety Data Sheet (MSDS) . It’s important to handle the compound with appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

2-[(2-fluorophenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-9(2)13-11(14(20)21)8-18-15(19-13)17-7-10-5-3-4-6-12(10)16/h3-6,8-9H,7H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCCBJOPPSYFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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